
Carbamic acid, (hydroxymethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl carbamate is a colorless and odorless compound that is soluble in water and other polar solvents. It is a versatile compound that has several applications in chemical synthesis and research. Methyl carbamate is used as a reagent in organic synthesis and is also used in the preparation of other compounds. In addition, it has several applications in the field of biochemistry and pharmacology.
作用機序
Methyl carbamate is a carbamate compound that inhibits the activity of acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in muscle contraction and other physiological processes. Inhibition of AChE leads to an accumulation of acetylcholine, which can lead to overstimulation of the nervous system. This can cause a range of symptoms, including muscle weakness, respiratory failure, and convulsions.
Biochemical and Physiological Effects:
Methyl carbamate has several biochemical and physiological effects. It inhibits the activity of AChE, which can lead to overstimulation of the nervous system. This can cause a range of symptoms, including muscle weakness, respiratory failure, and convulsions. Methyl carbamate can also cause oxidative stress, which can lead to cell damage and death.
実験室実験の利点と制限
Methyl carbamate has several advantages and limitations for lab experiments. It is a versatile compound that can be used in a range of experiments. It is also relatively easy to synthesize and is readily available. However, methyl carbamate is toxic and can be hazardous to handle. It also has a short half-life, which can make it difficult to study in vivo.
将来の方向性
There are several future directions for the study of methyl carbamate. One area of research is the development of new carbamate pesticides that are more effective and less toxic. Another area of research is the study of the mechanism of action of methyl carbamate and other carbamate compounds. This could lead to the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the toxicity of methyl carbamate and other carbamate compounds. This could lead to the development of new safety guidelines for the handling and use of these compounds.
In conclusion, methyl carbamate is a versatile compound that has several applications in chemical synthesis and research. It has several advantages and limitations for lab experiments and has several future directions for research. The study of methyl carbamate and other carbamate compounds has the potential to lead to the development of new drugs and safety guidelines for the handling and use of these compounds.
合成法
Methyl carbamate can be synthesized by several methods, including the reaction of methanol with urea or phosgene. The reaction of methanol with urea yields methyl carbamate and ammonia. The reaction of phosgene with methanol and ammonia also yields methyl carbamate. Methyl carbamate can also be synthesized by the reaction of methylamine with carbon dioxide.
科学的研究の応用
Methyl carbamate has several applications in scientific research. It is used as a reagent in organic synthesis and is also used in the preparation of other compounds. Methyl carbamate is used in the synthesis of carbamate pesticides, which are widely used in agriculture. In addition, it has several applications in the field of biochemistry and pharmacology. Methyl carbamate is used as a substrate in the study of enzyme kinetics. It is also used in the study of the mechanism of action of certain drugs.
特性
CAS番号 |
15438-65-0 |
|---|---|
製品名 |
Carbamic acid, (hydroxymethyl)-, methyl ester |
分子式 |
C3H7NO3 |
分子量 |
105.09 g/mol |
IUPAC名 |
methyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) |
InChIキー |
QLIOROOVARTAMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCO |
正規SMILES |
COC(=O)NCO |
その他のCAS番号 |
15438-65-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




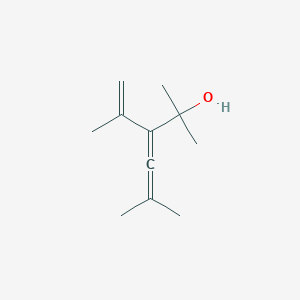
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
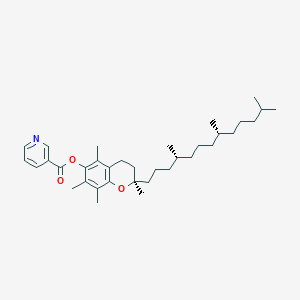

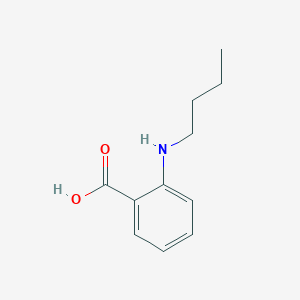
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
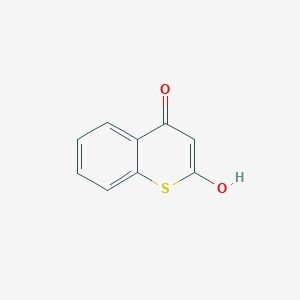

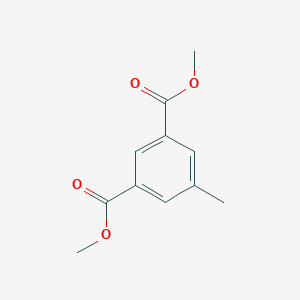

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
